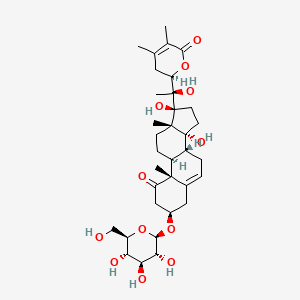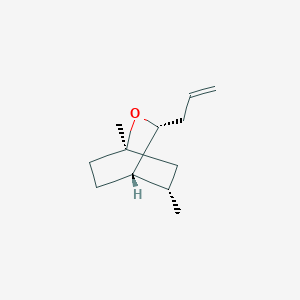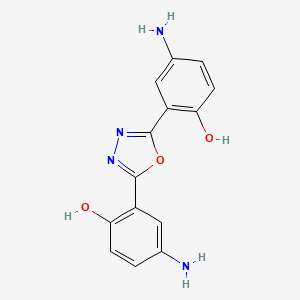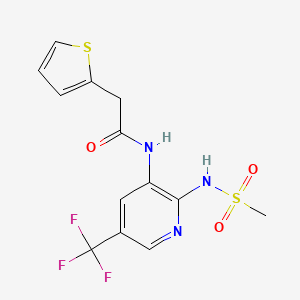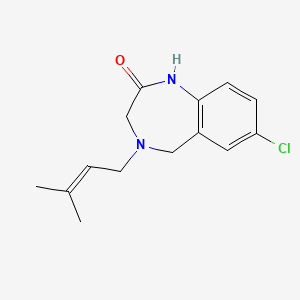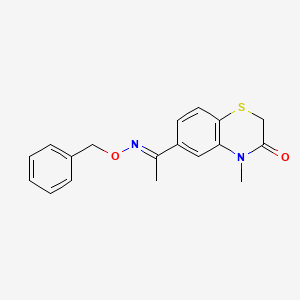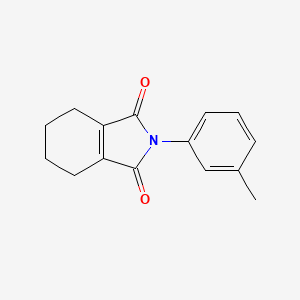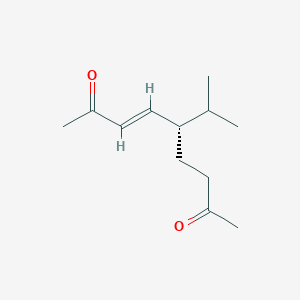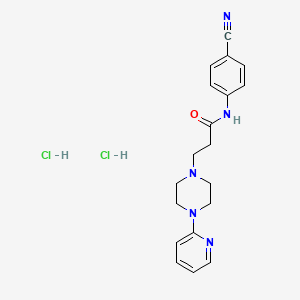
Carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(221)hept-2-yl ester, monohydrochloride, (endo,endo)-(±)- is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(±)- involves multiple steps. The process typically starts with the preparation of the bicyclo[2.2.1]heptane core, followed by the introduction of the diethylamino group and the hexyloxyphenyl group. The final step involves the formation of the carbamic acid ester and its conversion to the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification steps to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(±)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions can vary widely depending on the specific reaction, but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Applications De Recherche Scientifique
Carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(±)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: It could be investigated for its potential therapeutic effects, such as acting as an inhibitor of specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(±)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibiting or activating them.
Comparaison Avec Des Composés Similaires
Carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(±)- can be compared with other similar compounds, such as:
Carbamic acid esters: These compounds share the carbamic acid ester functional group but may have different substituents.
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclo[2.2.1]heptane core but may have different functional groups attached.
Diethylamino compounds: These compounds share the diethylamino group but may have different core structures.
The uniqueness of carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(±)- lies in its combination of these functional groups, which may confer unique properties and applications.
Propriétés
Numéro CAS |
149749-97-3 |
|---|---|
Formule moléculaire |
C28H47ClN2O3 |
Poids moléculaire |
495.1 g/mol |
Nom IUPAC |
[(1R,2S,3R,4R)-3-(diethylaminomethyl)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] N-(2-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C28H46N2O3.ClH/c1-7-10-11-14-19-32-24-16-13-12-15-23(24)29-26(31)33-25-21(20-30(8-2)9-3)22-17-18-28(25,6)27(22,4)5;/h12-13,15-16,21-22,25H,7-11,14,17-20H2,1-6H3,(H,29,31);1H/t21-,22+,25-,28-;/m0./s1 |
Clé InChI |
WQTNDYSTWRXLDE-ZSPMABOWSA-N |
SMILES isomérique |
CCCCCCOC1=CC=CC=C1NC(=O)O[C@H]2[C@H]([C@H]3CC[C@@]2(C3(C)C)C)CN(CC)CC.Cl |
SMILES canonique |
CCCCCCOC1=CC=CC=C1NC(=O)OC2C(C3CCC2(C3(C)C)C)CN(CC)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)

